![molecular formula C12H9N3O2S B2948320 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 216507-85-6](/img/structure/B2948320.png)

3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

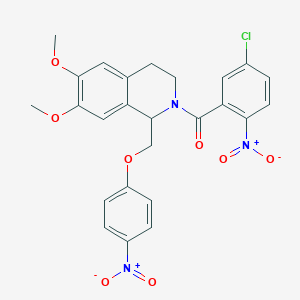

3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a novel compound that belongs to the 1,2,4-thiadiazine 1,1-dioxides family . This family of compounds is known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .

Synthesis Analysis

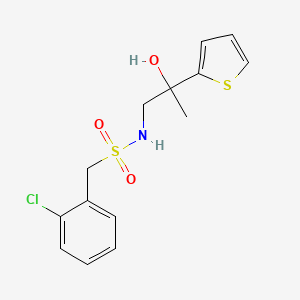

The synthesis of this compound involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates . The reaction intermediates, substituted amidines, were isolated and successfully cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .Molecular Structure Analysis

The molecular structure of this compound is complex, with a sulfur atom adjacent to at least one ring nitrogen atom . The structure also includes a phenyl group attached to the pyridothiadiazine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and cyclization . The density on the carbon atoms of the pyridine ring at positions a and c increases their vulnerability to nucleophilic attack .Scientific Research Applications

Synthesis and Structural Studies

3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has been a subject of interest in synthetic chemistry. Neill et al. (1998) explored its synthesis, focusing on oxidation processes to create derivatives, such as 1,1-dioxide and 5-oxide derivatives. This research contributes to the development of novel heterocyclic compounds with potential pharmacological applications (Neill, Preston, & Wightman, 1998).

Potassium Channel Openers

Pirotte et al. (2000) studied derivatives of this compound for their potential as potassium channel openers. These compounds showed vasorelaxant properties and are considered important for developing drugs with selective tissue actions (Pirotte et al., 2000).

Anticancer Potential

Sławiński et al. (2015) synthesized novel derivatives of pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides, related to 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine, and evaluated their anticancer activity. Some compounds exhibited moderate activity against various human cancer cell lines, indicating their potential in cancer research (Sławiński, Grzonek, Żołnowska, & Kawiak, 2015).

Allosteric Modulators of Receptors

Dupont et al. (1999) investigated a series of pyridothiadiazine 1,1-dioxides, including derivatives of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine, as potential allosteric modulators of certain receptors. This research is crucial for understanding the compound's role in modulating receptor activities (Dupont et al., 1999).

Tissue Selective ATP-sensitive Potassium Channel Openers

Khelili et al. (1999) explored the pharmacological evaluation of derivatives of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine as tissue-selective ATP-sensitive potassium channel openers. This research contributes to the understanding of its effects on different tissues, particularly in the context of diabetes and cardiovascular diseases (Khelili et al., 1999).

Future Directions

The future directions for research on 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide could include further exploration of its biological activities, such as its potential antitubercular and anticancer activities . Additionally, further studies could investigate its mechanism of action and potential applications in medicine .

Mechanism of Action

Target of Action

The primary targets of 3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels (KATP channels) . These channels play a crucial role in regulating the release of insulin from pancreatic β-cells .

Mode of Action

This compound acts as a KATP channel opener . By opening these channels, it causes a hyperpolarization of the cell membrane, which inhibits the release of insulin . This action is particularly significant in the context of conditions like diabetes, where regulation of insulin release is critical.

Biochemical Pathways

The opening of KATP channels leads to the hyperpolarization of the cell membrane, which in turn inhibits the release of insulin . This can affect the insulin signaling pathway and glucose metabolism, leading to changes in blood glucose levels.

Pharmacokinetics

The predicted boiling point is 488.4±37.0 °C, and the predicted density is 1.48±0.1 g/cm3 .

Result of Action

The primary result of the action of this compound is the inhibition of insulin release . This can lead to an increase in blood glucose levels, which may be beneficial in certain conditions where hypoglycemia is a concern.

Biochemical Analysis

Biochemical Properties

3-Phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has been reported to interact with various enzymes and proteins. For instance, it has been found to act as an ATP-sensitive potassium channel opener . This interaction can influence various biochemical reactions, including the regulation of insulin release .

Cellular Effects

The effects of this compound on cells are diverse. It has been reported to inhibit the growth of some renal and non-small cell lung cancer cell lines . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it acts as an ATP-sensitive potassium channel opener, which can influence insulin release .

properties

IUPAC Name |

3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c16-18(17)10-7-4-8-13-12(10)14-11(15-18)9-5-2-1-3-6-9/h1-8H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQNVSVRPNWIPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NS(=O)(=O)C3=C(N2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-hydroxyethyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2948238.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2948243.png)

![ethyl 3-carbamoyl-2-(3-((4-fluorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2948248.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2948255.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide](/img/structure/B2948256.png)

![3-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2948258.png)